molecular formula C18H15N3O3S B2543830 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide CAS No. 1210599-46-4

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

Cat. No. B2543830
CAS RN: 1210599-46-4
M. Wt: 353.4
InChI Key: OSDNKNMENXGZGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can yield various isomers and by-products. In the case of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, the reaction between homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine was explored under different conditions. The study found that using dichloroethane or benzene as solvents resulted in a mixture of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids along with by-products. However, when pyridine was used as a solvent, the reaction became diastereoselective, producing only the trans isomer. This trans isomer was further modified through a four-step process to yield various new tetrahydroisoquinolinones with pharmacological interest .

Molecular Structure Analysis

The structural analysis of organic compounds is crucial for understanding their chemical behavior and potential applications. The paper on 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provides insights into the molecular structure of a synthesized compound. The structure was confirmed through single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system with specific lattice parameters. The crystallographic study also included characterization by 1H NMR and mass spectroscopy. The stability of the structure was attributed to various intermolecular interactions, including hydrogen bonds, π-π, and CH-π interactions, forming two-dimensional stair-like layered chains .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and require careful control of conditions to achieve the desired products. The synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones demonstrates the importance of solvent choice in directing the stereochemistry of the reaction. The use of pyridine as a solvent was a novel approach that resulted in diastereoselectivity. The subsequent transformation of the carboxylic acid group into cyclic aminomethyl groups involved additional steps, showcasing the intricate nature of organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The study of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide provided detailed information about its crystallographic parameters, which are essential for understanding how the compound packs in the solid state. The interactions observed within the crystal structure, such as hydrogen bonding and π interactions, can influence the compound's solubility, melting point, and other physical properties. These properties are not only important for the practical handling of the compound but also for its potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(15-5-7-19-24-15)20-14-4-3-12-6-8-21(11-13(12)10-14)18(23)16-2-1-9-25-16/h1-5,7,9-10H,6,8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDNKNMENXGZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

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